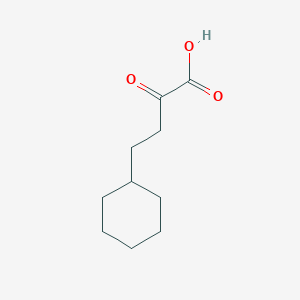

4-Cyclohexyl-2-oxobutanoic acid

Beschreibung

4-Cyclohexyl-2-oxobutanoic acid (IUPAC name: this compound) is a carboxylic acid derivative featuring a cyclohexyl substituent at the fourth carbon and a ketone group at the second carbon of the butanoic acid backbone.

- Molecular formula: C₁₀H₁₆O₃ (inferred from substituent positions).

- Functional groups: A carboxylic acid (-COOH) and a ketone (-C=O).

Eigenschaften

Molekularformel |

C10H16O3 |

|---|---|

Molekulargewicht |

184.23 g/mol |

IUPAC-Name |

4-cyclohexyl-2-oxobutanoic acid |

InChI |

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) |

InChI-Schlüssel |

LAKCKYCKQKIFOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CCC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 4-Cyclohexyl-2-oxobutanoic acid. One common method involves the Claisen condensation reaction, where cyclohexanone reacts with ethyl acetoacetate in the presence of a base. The product is then hydrolyzed to yield this compound. Other methods include the Michael addition reaction and the Friedel-Crafts reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Cyclohexyl-2-oxobutanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of cyclic compounds, including heterocycles and steroids.

Biology: The compound is used in the preparation of chiral ligands for asymmetric synthesis reactions, which are important in the development of biologically active molecules.

Medicine: It serves as a precursor in pharmaceutical development, aiding in the synthesis of various therapeutic agents.

Industry: The compound’s unique properties make it valuable in material science for the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific details on its mechanism of action in biological systems are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Oxopentanoic Acid (Levulinic Acid; CAS 123-76-2)

- Structure : Linear five-carbon chain with a ketone at C4 and a carboxylic acid at C1.

- Properties : Water-soluble due to shorter alkyl chain; widely used in biofuel and polymer synthesis.

- Key difference: Lacks the cyclohexyl group, reducing steric hindrance and lipophilicity compared to 4-cyclohexyl-2-oxobutanoic acid .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

- Structure : Features a sulfanyl (-S-) bridge and aryl ketone substituents.

- Properties: Enhanced electrophilicity due to the sulfanyl group, enabling Michael addition reactions.

- Key difference : Sulfur-containing side chain introduces polarity and redox sensitivity, unlike the purely hydrocarbon cyclohexyl group in the target compound .

Cyclohexyl-Substituted Analogs

Cyclohexyl 4-(4-Substituted Phenyl)-4-oxobutanoates

- Structure : Cyclohexyl ester with a phenyl ketone at C3.

- Synthesis: Prepared via acid-catalyzed esterification of cyclohexanol with 4-oxo-4-arylbutanoic acids .

- Key difference: Ester group reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3) in this compound, altering solubility and bioavailability .

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic Acid (CAS 329703-25-5)

- Structure: Dual cyclohexyl groups (amino and phenyl substituents) with a ketone at C4.

- Properties : Higher molecular weight (357.49 g/mol) and lipophilicity, likely influencing pharmacokinetics (e.g., prolonged half-life) .

- Key difference: Amino group introduces hydrogen-bonding capacity, enhancing target binding specificity compared to the unmodified carboxylic acid .

Cyclic Ketocarboxylic Acids

4-Oxocyclohexanecarboxylic Acid (CAS 874-61-3)

- Structure : Cyclohexane ring with ketone and carboxylic acid groups on adjacent carbons.

- Key difference: Ketone is part of the cyclohexane ring, unlike the linear butanoic acid chain in the target compound .

Comparative Data Table

Biologische Aktivität

4-Cyclohexyl-2-oxobutanoic acid is a chemical compound characterized by a cyclohexyl group attached to a butanoic acid backbone, specifically at the 4-position. Its molecular formula is CHO, and it features a ketone functional group at the second carbon position, which significantly influences its biological activity and chemical reactivity . This article explores the biological activities of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Functional Groups : Ketone, carboxylic acid

- Structural Characteristics : The cyclohexyl substitution pattern affects both the chemical reactivity and biological properties of the compound.

Metabolic Pathways

Research indicates that this compound may play a role in metabolic pathways, particularly in glucose metabolism. It has been studied for its potential antidiabetic effects, where structural modifications influence insulin secretion and other metabolic processes . The exact mechanisms of action are still under investigation, but it is known to interact with specific molecular targets that modulate biochemical pathways related to glucose metabolism.

Enzyme Interaction

The compound may act as an inhibitor or activator of certain enzymes involved in glucose metabolism. Studies have shown that it can influence enzyme activity, although detailed mechanisms remain to be fully elucidated . This interaction is crucial for understanding its potential therapeutic applications in metabolic disorders.

Antidiabetic Potential

A study conducted on the antidiabetic effects of this compound demonstrated that modifications at the 4-position could enhance insulin secretion. In vitro assays indicated that the compound significantly increased glucose uptake in muscle cells, suggesting its potential as an antidiabetic agent .

Anti-inflammatory Activity

In another investigation, derivatives of this compound were subjected to biological tests designed to evaluate their anti-inflammatory properties. The compounds exhibited significant anti-inflammatory activity in vivo, as measured by reductions in carrageenan-induced paw edema in rat models . This suggests that similar derivatives could be further explored for their therapeutic benefits in inflammatory diseases.

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.